3-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-5-(2-methylphenyl)-4H-1,2,4-triazole
Overview
Description
3-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-5-(2-methylphenyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-5-(2-methylphenyl)-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-methoxyphenol: This can be achieved through the methylation of hydroquinone using dimethyl sulfate.
Formation of 4-methoxyphenoxyethyl bromide: Reacting 4-methoxyphenol with ethylene dibromide in the presence of a base such as potassium carbonate.
Synthesis of 2-(4-methoxyphenoxy)ethylthiol: This involves the reaction of 4-methoxyphenoxyethyl bromide with thiourea, followed by hydrolysis.
Cyclization to form the triazole ring: The final step involves the reaction of 2-(4-methoxyphenoxy)ethylthiol with 2-methylphenylhydrazine and triethyl orthoformate under reflux conditions to form the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-5-(2-methylphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: N-bromosuccinimide, acetonitrile, reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated triazoles.
Scientific Research Applications
3-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-5-(2-methylphenyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole ring.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-5-(2-methylphenyl)-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of specific proteins and signaling molecules, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[2-(4-fluorophenoxy)ethyl]thio}-5-(2-methylphenyl)-4H-1,2,4-triazole
- 3-{[2-(4-chlorophenoxy)ethyl]thio}-5-(2-methylphenyl)-4H-1,2,4-triazole
- 3-{[2-(4-bromophenoxy)ethyl]thio}-5-(2-methylphenyl)-4H-1,2,4-triazole
Uniqueness
The uniqueness of 3-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-5-(2-methylphenyl)-4H-1,2,4-triazole lies in its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially improve its interaction with biological targets compared to its halogenated counterparts.
Properties
IUPAC Name |
3-[2-(4-methoxyphenoxy)ethylsulfanyl]-5-(2-methylphenyl)-1H-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-13-5-3-4-6-16(13)17-19-18(21-20-17)24-12-11-23-15-9-7-14(22-2)8-10-15/h3-10H,11-12H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEOPJYLKDKDSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NN2)SCCOC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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